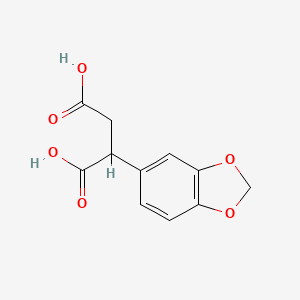

2-(2H-1,3-benzodioxol-5-yl)butanedioic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O6/c12-10(13)4-7(11(14)15)6-1-2-8-9(3-6)17-5-16-8/h1-3,7H,4-5H2,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRWLKGPGSMWRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2h 1,3 Benzodioxol 5 Yl Butanedioic Acid

Strategies for the Construction of the Butanedioic Acid Moiety

The butanedioic acid portion of the molecule is a fundamental four-carbon dicarboxylic acid. Its synthesis can be approached through various established chemical and biological routes.

Butanedioic acid, commonly known as succinic acid, and its analogues can be prepared through several conventional organic synthesis methods. thieme-connect.deprepchem.com A prevalent technique involves the catalytic hydrogenation of unsaturated dicarboxylic acids like maleic acid or fumaric acid. prepchem.com For instance, the reduction of maleic acid using a Raney nickel catalyst under hydrogen pressure effectively yields succinic acid. prepchem.com

Another classical route starts from 1,2-dibromoethane. stackexchange.com This method involves a nucleophilic substitution reaction with an alkali metal cyanide, such as potassium cyanide, to form succinonitrile. Subsequent acidic or basic hydrolysis of the dinitrile converts the cyano groups into carboxylic acid functionalities, yielding butanedioic acid. stackexchange.com Additionally, butenedioic acids, which are precursors to butanedioic acid, can be synthesized via the transition-metal-mediated oxidation of compounds like furfural. thieme-connect.de The cyclization of butanedioic acid by heating can also produce its anhydride (B1165640), a useful derivative in further chemical synthesis. quimicaorganica.org

Table 1: Classical Synthesis Routes for Butanedioic Acid

| Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|

| Maleic Acid | H₂, Raney Nickel | Butanedioic Acid | prepchem.com |

| 1,2-Dibromoethane | 1. KCN2. H₂SO₄ (aq) | Butanedioic Acid | stackexchange.com |

| Furfural | NaClO₃, V₂O₅ | (E)-But-2-enedioic acid (Fumaric acid) | thieme-connect.de |

In recent years, sustainability concerns have driven the development of biocatalytic and fermentation-based methods for producing platform chemicals like butanedioic acid. rsc.org Microbial fermentation is a leading sustainable alternative to petroleum-based chemical synthesis. researchgate.net Engineered strains of microorganisms, particularly Escherichia coli, have been developed for the high-yield production of succinic acid from renewable feedstocks such as glycerol (B35011) or glucose. researchgate.netnih.govresearchgate.net

These bio-based routes are considered environmentally benign and form a core part of modern biorefinery concepts. researchgate.net The bio-succinic acid produced can then be used as a precursor for synthesizing other valuable chemicals. For example, it can be converted to 1,4-butanediol (B3395766) (BDO) through whole-cell catalysis or enzymatic pathways, demonstrating the integration of biological and chemical processes. rsc.orgnih.govresearchgate.net Research in this area focuses on optimizing microbial strains, fermentation conditions, and downstream processing to improve efficiency and economic viability. nih.gov A dual-pathway approach using a double-enzyme catalytic system involving carboxylic acid reductase and ethanol (B145695) dehydrogenase has been developed to enhance the conversion of succinic acid to 1,4-BDO. nih.govresearchgate.net

Table 2: Biocatalytic Approaches for Butanedioic Acid and Derivatives

| Organism/System | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Engineered E. coli | Glycerol/Glucose | Butanedioic Acid | High-yield microbial fermentation | researchgate.netresearchgate.net |

| E. coli Whole-Cell Catalysis | Butanedioic Acid | 1,4-Butanediol | Dual-pathway enzymatic conversion | nih.govresearchgate.net |

Approaches to the 2H-1,3-Benzodioxol-5-yl Substituent Synthesis

The 2H-1,3-benzodioxole group, also known as the methylenedioxyphenyl or piperonyl group, is a key structural feature found in many natural products and synthetic compounds. chemicalbook.comsciencemadness.org Its synthesis relies on the formation of the characteristic five-membered dioxole ring fused to a benzene (B151609) ring.

The fundamental synthesis of the 1,3-benzodioxole (B145889) scaffold typically involves the condensation of catechol with a methylene (B1212753) source. chemicalbook.com This reaction forms the methylenedioxy bridge that defines the dioxole ring. The electron-rich nature of the benzodioxole ring system facilitates various substitution reactions, making it a versatile intermediate in organic synthesis. chemicalbook.com

Once the core scaffold is formed, it can be functionalized through various reactions. For example, brominated benzodioxole derivatives can serve as starting materials for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds. worldresearchersassociations.com The Claisen-Schmidt condensation is another useful reaction, where a benzodioxole aldehyde like piperonal (B3395001) reacts with a ketone to form chalcone (B49325) structures. mdpi.com Furthermore, esterification of existing benzodioxole acetic acids is a common transformation to produce intermediates for further synthesis. nih.gov

The primary precursor for the 1,3-benzodioxole ring is catechol, a dihydroxybenzene derivative. chemicalbook.comrsc.org Catechol-containing compounds can be protected as diphenyl-benzodioxole moieties, which are more soluble in organic media and suitable for complex syntheses. rsc.org

Other common and versatile starting materials derived from the benzodioxole scaffold include:

3,4-(Methylenedioxy)phenylacetic acid: A widely used intermediate for the synthesis of more complex benzodioxole derivatives. nih.govmatrix-fine-chemicals.com

Piperonal (Benzo[d] nih.govrsc.orgdioxole-5-carbaldehyde): A key building block, though its availability can be regulated due to its use in illicit synthesis. sciencemadness.orgmdpi.com

(6-Bromobenzo[d] nih.govrsc.orgdioxol-5-yl)methanol: A functionalized precursor suitable for subsequent coupling or substitution reactions. worldresearchersassociations.com

Benzo[d] nih.govrsc.orgdioxol-5-amine: An amine-functionalized precursor used for forming amide linkages. frontiersin.org

Table 3: Common Precursors for the Benzodioxole Scaffold

| Precursor Compound | Chemical Formula | Typical Use | Reference |

|---|---|---|---|

| Catechol | C₆H₆O₂ | Primary building block for the dioxole ring | chemicalbook.comrsc.org |

| 3,4-(Methylenedioxy)phenylacetic acid | C₉H₈O₄ | Intermediate for further derivatization | nih.govmatrix-fine-chemicals.com |

| Piperonal | C₈H₆O₃ | Aldehyde for condensation reactions | sciencemadness.orgmdpi.com |

Coupling and Linkage Formation Methodologies for the Chemical Compound

The final stage in synthesizing 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid involves forming the critical carbon-carbon bond that links the benzodioxole substituent to the butanedioic acid moiety at the C2 position. While specific literature for the direct synthesis of this exact molecule is scarce, the linkage can be achieved through established methodologies in organic chemistry.

A plausible and efficient strategy is the alkylation of a butanedioic acid ester enolate. This approach would involve the following steps:

Preparation of the Electrophile: A suitable starting material from the benzodioxole family, such as piperonal, would be converted into a good electrophile. For instance, piperonyl alcohol (3,4-methylenedioxybenzyl alcohol) can be synthesized and subsequently converted to piperonyl bromide (5-(bromomethyl)benzo[d] nih.govrsc.orgdioxole), a potent alkylating agent.

Enolate Formation: Diethyl succinate (B1194679) (the diethyl ester of butanedioic acid) is treated with a strong base, such as sodium ethoxide, to generate a nucleophilic enolate at one of the α-carbons.

Nucleophilic Alkylation: The diethyl succinate enolate is then reacted with the piperonyl bromide. The enolate attacks the electrophilic benzylic carbon of the piperonyl bromide in a nucleophilic substitution reaction, forming the desired C-C bond and yielding diethyl 2-(2H-1,3-benzodioxol-5-ylmethyl)butanedioate.

Hydrolysis: The final step involves the hydrolysis of the two ester groups, typically under acidic or basic conditions, to yield the target dicarboxylic acid, this compound.

This synthetic sequence is analogous to the well-established malonic ester synthesis and represents a robust method for constructing α-substituted dicarboxylic acids. The feasibility of using functionalized benzodioxole precursors in multi-step syntheses has been demonstrated in various contexts, including the preparation of amides and other complex derivatives. worldresearchersassociations.comfrontiersin.org

Stereoselective Synthesis and Enantiomeric Enrichment Techniques for Related Structures

The asymmetric synthesis of 2-substituted succinic acids, such as this compound, is a significant challenge in organic chemistry, aiming to control the stereochemistry at the chiral center. Several strategies can be employed to achieve high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis: One of the most reliable methods for introducing chirality is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a stereoselective reaction. For the synthesis of chiral butanedioic acid derivatives, Evans-type oxazolidinone auxiliaries are commonly employed. The general approach involves the acylation of the chiral auxiliary, followed by a diastereoselective enolate alkylation.

For instance, a chiral oxazolidinone can be acylated with a suitable succinic acid precursor. The resulting imide can then be deprotonated to form a chiral enolate, which subsequently reacts with a piperonyl halide (3,4-methylenedioxybenzyl halide). The steric hindrance provided by the chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched succinic acid derivative.

Table 1: Representative Chiral Auxiliaries for Stereoselective Synthesis

| Chiral Auxiliary | Typical Diastereomeric Excess (d.e.) | Cleavage Conditions |

|---|---|---|

| (4R,5S)-4-Methyl-5-phenyloxazolidin-2-one | >95% | LiOH, H₂O₂ |

| (S)-4-Benzyl-2-oxazolidinone | >90% | LiAlH₄ or other reducing agents |

Enantiomeric Enrichment Techniques: When a racemic or near-racemic mixture of this compound is obtained, enantiomeric enrichment becomes necessary. Classical resolution through the formation of diastereomeric salts is a widely used technique. This involves reacting the racemic acid with a chiral base, such as a chiral amine. The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual enantiomers of the carboxylic acid.

Table 2: Common Chiral Resolving Agents for Carboxylic Acids

| Chiral Base | Principle of Separation |

|---|---|

| (R)-(+)-α-Methylbenzylamine | Formation of diastereomeric salts with different solubilities |

| (S)-(-)-α-Methylbenzylamine | Formation of diastereomeric salts with different solubilities |

| Brucine | Formation of diastereomeric salts with different solubilities |

Investigation of Chemical Reactivity and Functional Group Interconversions within the Chemical Compound

The chemical reactivity of this compound is primarily dictated by its two carboxylic acid functional groups, the methylene bridge, and the benzodioxole ring.

Reactions of the Carboxylic Acid Groups: The two carboxylic acid groups can undergo a variety of transformations independently or simultaneously.

Esterification: Reaction with alcohols in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a coupling agent (e.g., DCC, EDC) yields the corresponding mono- or di-esters. The choice of alcohol and reaction conditions can be tuned to achieve selective esterification of one carboxylic acid group over the other, particularly if there is a steric or electronic difference between them.

Amidation: The carboxylic acid groups can be converted to amides by reaction with amines using coupling agents like DCC, HATU, or by converting the carboxylic acid to a more reactive acyl chloride followed by reaction with an amine.

Reduction: The carboxylic acid groups can be reduced to the corresponding diol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). Selective reduction of one carboxylic acid group is challenging but can be achieved through protection-deprotection strategies.

Decarboxylation: While generally stable, decarboxylation can be induced under harsh thermal conditions, though this is often accompanied by side reactions.

Reactivity of the Benzodioxole Ring: The 1,3-benzodioxole moiety is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution reactions. However, the reaction conditions must be carefully controlled to avoid cleavage of the methylenedioxy bridge, which can occur under strongly acidic conditions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the electron-donating nature of the dioxole ring.

Derivatization Strategies for Targeted Chemical Modifications

Derivatization of this compound is a key strategy for exploring its structure-activity relationships (SAR) in various biological contexts. The presence of multiple functional handles allows for a wide range of chemical modifications.

Modification of the Carboxylic Acid Groups: The dicarboxylic acid functionality provides a versatile platform for derivatization.

Formation of Amides and Esters: A common strategy involves the synthesis of a library of amides and esters by reacting the diacid with a diverse range of amines and alcohols. This allows for the introduction of various substituents to probe interactions with biological targets. For instance, the synthesis of 1,3-benzodioxole-pyrimidine derivatives has been explored for their potential as succinate dehydrogenase inhibitors. nih.gov

Cyclization: The two carboxylic acid groups can be used to form cyclic structures, such as anhydrides by heating with a dehydrating agent, or cyclic imides by reaction with primary amines or ammonia (B1221849) followed by dehydration.

Modification of the Benzodioxole Ring: Introducing substituents onto the aromatic ring can significantly impact the molecule's electronic and steric properties.

Substitution Reactions: As mentioned, electrophilic substitution can be used to introduce a variety of functional groups onto the benzodioxole ring, providing a means to modulate the compound's properties.

Table 3: Examples of Derivatization Strategies and Potential Applications

| Derivatization Site | Reagents and Conditions | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Carboxylic Acids | SOCl₂, then R'NH₂ | Diamide | Exploration of SAR for enzyme inhibition |

| Carboxylic Acids | R'OH, H⁺ catalyst | Diester | Prodrug design, modulation of solubility |

| Benzodioxole Ring | HNO₃, H₂SO₄ | Nitro | Intermediate for further functionalization |

By systematically applying these derivatization strategies, it is possible to generate a library of analogues of this compound. The biological evaluation of these derivatives can provide valuable insights into the key structural features required for a desired activity, guiding the design of more potent and selective compounds.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic data for the specific compound This compound is not publicly available. The generation of an article with detailed research findings, including specific data for ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and FT-Raman spectroscopy, as well as the creation of corresponding data tables, is therefore not possible at this time.

Constructing the requested article would necessitate access to published research where this compound has been synthesized and characterized using the specified analytical techniques. Without such foundational data, any attempt to provide the required information would be speculative and would not meet the standard of scientific accuracy and reliance on verifiable research findings.

A theoretical estimation of the spectroscopic characteristics could be performed based on the chemical structure of this compound. This would involve predicting the expected chemical shifts in NMR spectra and the vibrational frequencies in IR and Raman spectra based on the constituent functional groups (a benzodioxole ring system and a butanedioic acid moiety). However, such a theoretical analysis would not constitute "detailed research findings" and could not be presented as experimentally verified data in the format requested.

Therefore, in adherence to the principles of providing accurate and fact-based information, the requested article cannot be generated. Further research and publication by the scientific community are required to make the necessary data available.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. For 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition.

Expected Fragmentation Pattern:

Electron ionization (EI) mass spectrometry of dicarboxylic acids can be challenging due to their low volatility. However, analysis of its volatile derivatives (e.g., methyl or silyl (B83357) esters) or the use of soft ionization techniques like electrospray ionization (ESI) can provide valuable data.

In a hypothetical ESI-MS experiment in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z corresponding to the molecular weight minus the mass of a proton. In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are commonly observed.

The fragmentation of the parent ion would likely proceed through several key pathways, primarily involving the butanedioic acid moiety and the benzodioxole ring. Common fragmentation patterns for dicarboxylic acids include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).

A significant fragmentation pathway would involve the cleavage of the bond between the benzodioxole ring and the butanedioic acid chain. This would be expected to generate a stable benzylic cation or radical. The fragmentation of the butanedioic acid portion itself would likely mirror that of succinic acid, with characteristic losses of carboxyl groups.

Hypothetical Fragmentation Data:

| Fragment Ion | Proposed Structure | m/z (Theoretical) |

| [C₁₂H₁₁O₆]⁻ | [M-H]⁻ | 251.05 |

| [C₁₁H₁₁O₄]⁻ | [M-H-CO₂]⁻ | 207.06 |

| [C₈H₇O₂]⁺ | Benzodioxole methyl cation | 135.04 |

| [C₄H₅O₄]⁻ | Succinic acid fragment | 117.02 |

X-ray Crystallography for Solid-State Structural Precision and Crystal Packing Studies

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and details of the three-dimensional arrangement of molecules in the crystal lattice. While a specific crystal structure for this compound is not publicly available, we can infer expected structural features and packing motifs based on related compounds containing the benzodioxole moiety. nih.govresearchgate.netresearchgate.net

Expected Crystal Structure Details:

Single-crystal X-ray diffraction analysis would be expected to reveal a monoclinic or orthorhombic crystal system. The benzodioxole ring system would likely be nearly planar. The butanedioic acid chain would exhibit a more flexible conformation, influenced by the crystal packing forces.

Hypothetical Crystallographic Data:

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| Z (molecules/unit cell) | 4 or 8 |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile compounds like dicarboxylic acids. A reversed-phase HPLC method would be the most common approach for this compound.

The separation would be achieved on a C18 column, where the nonpolar stationary phase interacts with the relatively nonpolar benzodioxole moiety of the molecule. The mobile phase would typically consist of a mixture of an aqueous buffer (to control the ionization of the carboxylic acid groups) and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure good peak shape and resolution from more or less polar impurities. Detection would be most effectively achieved using a UV detector, as the benzodioxole ring is a strong chromophore.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Retention Time | Dependent on exact conditions, expected in the mid-range of the gradient |

Gas Chromatography (GC) for Volatile Derivatives

Due to the low volatility of the dicarboxylic acid, direct analysis by Gas Chromatography (GC) is not feasible. However, GC analysis can be performed on volatile derivatives of the compound. The most common derivatization method for carboxylic acids is silylation, which converts the polar -COOH groups into nonpolar trimethylsilyl (B98337) (-Si(CH₃)₃) esters. uran.ua

The resulting bis(trimethylsilyl) ester of this compound would be sufficiently volatile and thermally stable for GC analysis. The separation would be carried out on a nonpolar or medium-polarity capillary column, such as a DB-5ms or HP-5MS. The temperature of the GC oven would be programmed to ramp up to elute the derivatized compound. Detection would typically be by a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (GC-MS). sigmaaldrich.com

Typical GC Parameters for a Silylated Derivative:

| Parameter | Condition |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Detector | Mass Spectrometer (Scan range 50-550 amu) |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a compound. This data is then used to confirm the empirical formula and, in conjunction with the molecular weight from mass spectrometry, the molecular formula.

For a compound with the molecular formula C₁₂H₁₂O₆, the theoretical elemental composition can be calculated. nih.gov

Theoretical Elemental Composition:

To calculate the theoretical percentages, the atomic weights of carbon (12.011 g/mol ), hydrogen (1.008 g/mol ), and oxygen (15.999 g/mol ) are used.

Carbon (C): (12 atoms * 12.011 g/mol ) / 252.22 g/mol * 100% = 57.14%

Hydrogen (H): (12 atoms * 1.008 g/mol ) / 252.22 g/mol * 100% = 4.80%

Oxygen (O): (6 atoms * 15.999 g/mol ) / 252.22 g/mol * 100% = 38.06%

Experimental values obtained from elemental analysis of a pure sample of this compound should be in close agreement (typically within ±0.4%) with these theoretical values to verify its empirical and molecular formula.

Elemental Analysis Data Table:

| Element | Theoretical % | Experimental % |

| Carbon (C) | 57.14 | (To be determined) |

| Hydrogen (H) | 4.80 | (To be determined) |

| Oxygen (O) | 38.06 | (To be determined) |

Theoretical and Computational Chemistry Investigations of 2 2h 1,3 Benzodioxol 5 Yl Butanedioic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations could be employed to determine the optimized molecular geometry of 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid, corresponding to the minimum energy conformation. From this optimized structure, a wealth of electronic properties can be calculated.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests a molecule is more reactive. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance.

Hypothetical FMO Data for this compound

This table is for illustrative purposes only and does not represent experimental or calculated data.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential.

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxyl groups and the benzodioxole ring, identifying these as sites for electrophilic interaction. Positive potential might be found around the hydrogen atoms of the carboxylic acid groups.

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the charge distribution and bonding within a molecule. It provides a localized picture of chemical bonds, lone pairs, and intermolecular interactions. NBO analysis can quantify the stabilization energy associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital.

In the context of this compound, NBO analysis could elucidate the nature of intramolecular hydrogen bonding between the two carboxylic acid groups and quantify the electronic delocalization between the benzodioxole ring and the butanedioic acid substituent.

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers (rotational isomers) of a molecule and determining their relative energies. For a flexible molecule like this compound, with several rotatable bonds, numerous conformations are possible.

Molecular Dynamics (MD) simulations could be used to study the dynamic behavior of this molecule over time. By simulating the motion of atoms and molecules, MD can provide insights into conformational changes, molecular flexibility, and interactions with a solvent or a biological receptor.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations could predict:

Infrared (IR) spectra: By calculating the vibrational frequencies, one could predict the positions and intensities of absorption bands, corresponding to specific bond stretches and bends (e.g., C=O and O-H stretches of the carboxylic acids).

Nuclear Magnetic Resonance (NMR) spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule, which is invaluable for interpreting experimental NMR data and confirming the molecular structure.

Hypothetical Predicted vs. Experimental Spectroscopic Data

This table illustrates how predicted data would be compared with experimental results. It is not actual data.

| Spectroscopic Technique | Predicted Value | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1715 | 1710 |

| ¹H NMR: COOH Proton (ppm) | 12.1 | 12.0 |

| ¹³C NMR: Benzodioxole C (ppm) | 148.5 | 148.2 |

Reaction Mechanism Elucidation via Computational Pathways and Transition State Theory

Computational methods are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states.

Exploration of Non-Linear Optical (NLO) Properties

A thorough review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational investigation of the non-linear optical (NLO) properties specifically for the compound This compound . At present, there are no published studies detailing the molecular hyperpolarizability, electric dipole moments, or other related NLO parameters for this specific molecule.

Computational chemistry serves as a powerful tool for predicting the NLO properties of novel materials, often employing methods like Density Functional Theory (DFT) to calculate parameters such as the first-order hyperpolarizability (β). These theoretical calculations are crucial for identifying potential candidates for new NLO materials, which have applications in technologies like optical data storage, telecommunications, and frequency conversion.

Therefore, the exploration of the non-linear optical properties of This compound represents an open area for future research. Such a study would involve:

Quantum Chemical Calculations: Utilizing computational methods to determine the optimized molecular geometry and calculate the static and dynamic first and second hyperpolarizabilities.

Structure-Property Relationship Analysis: Investigating how the specific substituent groups and their positions on the benzodioxole ring influence the predicted NLO response.

Comparison with Known NLO Materials: Benchmarking the theoretical NLO properties against those of established NLO materials to assess its potential for practical applications.

Until such dedicated research is conducted and published, no data tables or detailed findings on the NLO properties of this specific compound can be provided.

Biochemical Interactions and Biological Pathway Modulation in in Vitro Research

Investigation of Enzyme Inhibition and Activation Profiles (In Vitro)

In vitro investigations have been crucial in characterizing the inhibitory profile of 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid against specific enzymatic complexes.

Specific Enzyme Targets and Mechanistic Studies (e.g., RUNX1/ETO Tetramerization Inhibition)

A significant body of in vitro research has identified this compound, also referred to as compound 7.44, as an inhibitor of the tetramerization of the RUNX1/ETO oncoprotein. The RUNX1/ETO fusion protein, a product of the t(8;21) chromosomal translocation, is a key driver in a subtype of acute myeloid leukemia (AML). The oncogenic activity of RUNX1/ETO is dependent on the formation of a tetramer, a complex of four protein units, which is mediated by the nervy homology region 2 (NHR2) domain.

Mechanistic studies have revealed that this compound functions by directly interfering with the NHR2 domain, thereby disrupting the formation of the RUNX1/ETO tetramer. This was demonstrated in studies where the compound was shown to mimic three critical amino acids (tryptophan, glutamic acid, and aspartic acid) at the "hot spot" of the NHR2 dimer interface, effectively blocking the protein-protein interactions necessary for tetramerization. Biophysical assays have confirmed that this interference leads to an increase in the dimeric population of NHR2 at the expense of the tetrameric form.

The binding affinity of this compound to the NHR2 domain has been quantified, with a reported ligand affinity constant (Klig) of 3.75 ± 1.22 µM. Nuclear Magnetic Resonance (NMR) spectroscopy combined with molecular dynamics simulations has provided a more detailed picture of the binding interaction. These studies indicate that the compound binds with both of its heteroaromatic moieties to the NHR2 domain, interacting with or inducing conformational changes in the N-termini of the NHR2 tetramer. The 1,3-benzodioxole (B145889) group of the compound has been observed to insert itself between the helices of the NHR2 domain, in proximity to the hot spot residue W502.

The functional consequence of this inhibition has been demonstrated in vitro. The compound specifically blocks the binding of a RUNX1/NHR2 fusion protein to its target DNA sequence, while not affecting the DNA binding of a similar fusion protein containing an unrelated oligomerization domain (BCR). Furthermore, treatment of RUNX1/ETO-expressing leukemia cell lines (SKNO-1 and Kasumi-1) with this compound has been shown to inhibit proliferation, reduce colony-forming ability, and induce granulocytic differentiation. It also leads to cell death through apoptotic or necroptotic processes. In primary human hematopoietic CD34+ cells expressing RUNX1/ETO, the compound was also found to reduce cell numbers and trigger apoptosis/necroptosis.

| Target | Mechanism of Action | Binding Affinity (Klig) | Key Interacting Residues (Predicted) | In Vitro Effects |

| RUNX1/ETO NHR2 Domain | Inhibition of tetramerization | 3.75 ± 1.22 µM | W502 | Blocks DNA binding, inhibits cell proliferation, induces differentiation and apoptosis |

Modulation of Receptor Activity (e.g., TRPM8 receptor)

There is currently no available in vitro research data specifically investigating the modulation of the TRPM8 receptor by this compound.

Role in Intermediary Metabolism and Cellular Signaling Pathways (e.g., Krebs Cycle, Inflammatory Signaling)

There is currently no available in vitro research data specifically detailing the role of this compound in intermediary metabolism, such as the Krebs cycle, or its modulation of inflammatory signaling pathways.

Ligand-Target Binding Studies and Molecular Recognition Mechanisms (In Vitro)

Beyond the detailed studies on its interaction with the RUNX1/ETO NHR2 domain, there is no other specific in vitro ligand-target binding data available for this compound. The molecular recognition mechanism for its primary target involves the mimicry of key amino acid residues and insertion into a hydrophobic pocket, leading to the disruption of a critical protein-protein interface.

Structure-Activity Relationship (SAR) Elucidation for Biochemical Potency

There are no comprehensive in vitro structure-activity relationship (SAR) studies available for a series of analogs of this compound to elucidate the specific contributions of its different structural components to its biochemical potency against various targets.

Studies on Interactions with Macromolecular Structures (e.g., proteins, DNA)

The primary interaction with a macromolecular structure that has been studied in vitro for this compound is its binding to the RUNX1/ETO protein. There is no available in vitro research data on the direct interaction of this compound with DNA.

Research on Derivatives and Analogues of 2 2h 1,3 Benzodioxol 5 Yl Butanedioic Acid

Synthesis and Characterization of Structural Analogues and Homologues

The synthesis of structural analogues and homologues of 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid can be approached through various established synthetic methodologies. A common strategy involves the modification of starting materials, such as piperonal (B3395001) (3,4-methylenedioxybenzaldehyde) or safrole (5-allyl-1,3-benzodioxole), which are readily available natural products. researchgate.net For instance, analogues can be synthesized by introducing substituents onto the aromatic ring of the benzodioxole nucleus prior to the attachment or formation of the butanedioic acid side chain.

Homologues, where the length of the dicarboxylic acid chain is varied, can be prepared using techniques for chain extension of dicarboxylic acids. rsc.org For example, the Arndt-Eistert homologation could be employed on a suitable precursor to add a methylene (B1212753) group to the succinic acid chain, yielding a glutaric acid derivative.

The characterization of these newly synthesized analogues and homologues relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for elucidating the precise connectivity of atoms and the stereochemistry of the molecule. Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern, confirming the elemental composition. Infrared (IR) spectroscopy is used to identify key functional groups, such as the carbonyls of the carboxylic acids and the characteristic C-O stretches of the benzodioxole ring.

| Compound Type | General Synthetic Strategy | Key Characterization Techniques |

| Structural Analogues | Introduction of substituents on the benzodioxole ring of precursors. | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

| Homologues | Chain extension or shortening of the dicarboxylic acid moiety. | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

Systematic Modification of the Butanedioic Acid Moiety

The butanedioic acid moiety of this compound is a prime target for systematic modification to alter the compound's properties. The two carboxylic acid groups can be readily converted into a variety of other functional groups.

Esterification: Reaction with alcohols under acidic conditions can yield mono- or di-esters. The choice of alcohol can be used to modulate the lipophilicity and steric bulk of the molecule.

Amidation: Treatment with amines, often in the presence of a coupling agent, can form mono- or di-amides. This allows for the introduction of a wide range of substituents and can significantly impact the compound's hydrogen bonding capacity and biological activity. nih.gov

Anhydride (B1165640) Formation: Intramolecular dehydration of the dicarboxylic acid can lead to the formation of a cyclic succinic anhydride derivative. This anhydride can then serve as a reactive intermediate for further modifications. libretexts.org

Reduction: The carboxylic acid groups can be reduced to alcohols, providing another avenue for derivatization.

These modifications can influence the molecule's ability to cross cell membranes and its interaction with biological targets.

Derivatization of the Benzodioxole Ring System

The benzodioxole ring system, while generally stable, can also be derivatized to create a library of analogues. Electrophilic aromatic substitution reactions can be employed to introduce substituents at the available positions on the benzene (B151609) ring. The directing effects of the existing substituents will govern the position of the incoming group. For example, Friedel-Crafts acylation can introduce keto functionalities, which can then be further modified. nih.gov

| Modification | Reagents/Conditions | Resulting Functional Group |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Anhydride Formation | Dehydrating Agent | Cyclic Anhydride |

| Aromatic Acylation | Acyl Halide, Lewis Acid | Ketone |

Impact of Substituent Variation on Chemical Reactivity and Biological Activity

The variation of substituents on both the butanedioic acid moiety and the benzodioxole ring system is expected to have a significant impact on the chemical reactivity and biological activity of the resulting derivatives. For instance, the introduction of electron-withdrawing or electron-donating groups on the benzodioxole ring will alter the electron density of the aromatic system, influencing its reactivity in further chemical transformations.

From a biological perspective, structure-activity relationship (SAR) studies are crucial for understanding how different functional groups contribute to the pharmacological effects of the molecule. Lignans (B1203133), such as podophyllotoxin, which contain the 1,3-benzodioxole (B145889) motif, have been extensively studied, and their SAR is well-documented. researchgate.netthesciencein.orgnih.gov These studies have shown that small changes to the structure can lead to dramatic differences in activity and toxicity.

For example, in a series of synthesized benzodioxole derivatives, the presence of a dimethoxy-phenyl amide moiety was found to be important for their anticancer activity. najah.edu In another study, the nature and size of a chain attached to a carboxylic acid group in podophyllotoxin-related lignans had variable effects on their cytotoxicity. mdpi.com These findings suggest that systematic modification of this compound could lead to the discovery of compounds with potent and selective biological activities, such as anticancer, antimicrobial, or anti-inflammatory effects. najah.eduresearchgate.netsemanticscholar.org

Development of Prodrugs and Probes for Biochemical Research

The carboxylic acid groups of this compound make it an ideal candidate for the development of prodrugs. Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body. nih.govuobabylon.edu.iq This strategy is often employed to improve the pharmacokinetic properties of a drug, such as its solubility, absorption, and distribution. patsnap.com

For carboxylic acid-containing drugs, a common prodrug approach is esterification. researchgate.net By converting one or both of the carboxylic acid groups to esters, the polarity of the molecule can be reduced, which may enhance its ability to cross biological membranes. These ester prodrugs can then be hydrolyzed by esterases in the body to release the active dicarboxylic acid. uobabylon.edu.iq The choice of the alcohol used for esterification can be tailored to control the rate of hydrolysis and the release profile of the active drug. nih.gov

In addition to prodrugs, derivatives of this compound could be developed as chemical probes for biochemical research. For example, by attaching a fluorescent tag or a reactive group to the molecule, it could be used to study the interactions of benzodioxole-containing compounds with their biological targets.

| Prodrug Strategy | Modification | Purpose |

| Ester Prodrug | Conversion of carboxylic acids to esters | Improve lipophilicity and membrane permeability |

| Amide Prodrug | Conversion of carboxylic acids to amides | Modulate solubility and stability |

Exploration of Chiral Analogues and Enantiomeric Effects

The carbon atom of the butanedioic acid moiety that is attached to the benzodioxole ring is a stereocenter. Therefore, this compound can exist as a pair of enantiomers. It is well-established in pharmacology that enantiomers of a chiral drug can have different biological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

The exploration of chiral analogues and their enantiomeric effects is therefore a critical aspect of the research on this class of compounds. This involves both the synthesis of enantiomerically pure compounds and the evaluation of their individual biological activities. The enantioselective synthesis of chiral succinic acid derivatives can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. acs.orgresearchgate.net Alternatively, a racemic mixture can be separated into its individual enantiomers through a process called chiral resolution.

The biological evaluation of the individual enantiomers can reveal important information about the stereochemical requirements for interaction with a particular biological target. For many bioactive lignans, the stereochemistry is crucial for their activity. researchgate.net Therefore, it is highly likely that the enantiomers of this compound and its derivatives will also exhibit different biological profiles.

Broader Academic and Industrial Research Applications Non Clinical

Utilization as a Synthetic Building Block (Synthon) in Complex Chemical Syntheses

The structure of 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid makes it a valuable synthon, or synthetic building block, for the creation of more complex molecules. The benzodioxole ring system is a common feature in natural products and pharmacologically active compounds. The butanedioic acid side chain provides multiple reactive handles for chemists to elaborate the molecular structure. For instance, the carboxylic acid groups can be converted into a variety of other functional groups, such as esters, amides, and alcohols, paving the way for the synthesis of a diverse array of derivatives.

While specific, large-scale industrial syntheses prominently featuring this exact molecule are not extensively reported in publicly available literature, its potential is evident. The synthesis of novel heterocyclic compounds, which are central to many pharmaceutical and agrochemical products, could be one avenue of exploration. The benzodioxole unit can influence the electronic and steric properties of the final molecule, potentially leading to compounds with unique activities.

Applications in Materials Science and Polymer Chemistry (e.g., Low Shrinkage Additives)

In the realm of materials science and polymer chemistry, dicarboxylic acids are fundamental monomers for the synthesis of polyesters and polyamides. The incorporation of the rigid benzodioxole unit from this compound into a polymer backbone could impart specific properties such as increased thermal stability, altered optical properties, or enhanced mechanical strength.

One potential application lies in the development of low shrinkage additives for thermosetting resins. The bulky and rigid structure of the benzodioxole group could help to reduce the volume change that typically occurs during the polymerization and curing process of resins. This is a critical factor in applications requiring high dimensional accuracy, such as in dental composites, precision molding, and electronic encapsulants. While direct research citing this specific compound as a low shrinkage additive is sparse, the underlying chemical principles support its potential in this area.

Table 1: Potential Properties Imparted by this compound in Polymers

| Property | Potential Effect of Benzodioxole Moiety |

| Thermal Stability | The rigid aromatic structure can increase the decomposition temperature of the polymer. |

| Optical Properties | The benzodioxole group may influence the refractive index and UV absorption characteristics. |

| Mechanical Strength | The inflexible nature of the ring system could enhance the stiffness and modulus of the resulting polymer. |

| Dimensional Stability | The bulky group can act as a filler at the molecular level, potentially reducing shrinkage during curing. |

Contributions to Methodological Advancements in Analytical Chemistry and Chemical Separations

The development of new analytical methods often relies on the availability of well-characterized standard compounds. This compound, with its distinct chemical structure, could serve as a reference standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), particularly in the analysis of related compounds or in metabolomics studies where benzodioxole-containing molecules are of interest.

Furthermore, its dicarboxylic acid nature suggests potential use as a chiral resolving agent. If the compound can be prepared in an enantiomerically pure form, it could be used to separate racemic mixtures of other chiral compounds, a critical process in the pharmaceutical industry. The benzodioxole unit provides a site for π-π stacking interactions, which can be a key factor in achieving effective chiral recognition and separation.

Role in the Development of Research Tools and Chemical Probes

Chemical probes are essential tools for studying biological systems. The benzodioxole moiety is present in molecules that interact with various biological targets. By functionalizing the butanedioic acid portion of this compound with fluorescent tags, affinity labels, or other reporter groups, researchers could potentially develop novel chemical probes.

These probes could be used to investigate the binding sites and mechanisms of action of enzymes and receptors that recognize the benzodioxole scaffold. For example, a fluorescently labeled version of the molecule could be used in fluorescence microscopy to visualize the localization of its binding partners within cells. While specific probes based on this exact compound are not yet prominent, its structure provides a versatile platform for their design and synthesis.

Outlook on Future Research Directions and Interdisciplinary Collaborations

The full potential of this compound is yet to be unlocked. Future research will likely focus on a more systematic exploration of its properties and applications.

Key future research directions may include:

Synthetic Methodology: The development of more efficient and scalable synthetic routes to produce the compound and its derivatives in high purity.

Polymer Science: A thorough investigation into its use as a monomer in polymerization reactions to create novel materials with tailored properties. This would involve collaboration between synthetic chemists and materials scientists.

Medicinal Chemistry: Exploration of its derivatives as potential therapeutic agents. The benzodioxole ring is a known pharmacophore, and the dicarboxylic acid chain allows for the introduction of various functionalities to modulate biological activity. This would necessitate collaboration between organic chemists, pharmacologists, and biochemists.

Analytical Chemistry: The synthesis of enantiomerically pure forms of the compound and their evaluation as chiral selectors in separation science.

Interdisciplinary collaborations will be crucial to fully exploit the potential of this versatile molecule. By bringing together expertise from different fields, the scientific community can pave the way for new discoveries and applications based on the unique chemical architecture of this compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2H-1,3-benzodioxol-5-yl)butanedioic acid, and how can purity be optimized?

- Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the benzodioxole core. For example, coupling reactions (e.g., Suzuki-Miyaura) may link the benzodioxol moiety to a succinic acid derivative. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC is critical to isolate the target compound. Reaction conditions (temperature, solvent polarity) must be optimized to suppress side reactions, as seen in analogous benzodioxol-containing syntheses .

- Validation : Confirm purity using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to detect residual solvents or unreacted intermediates .

Q. How can X-ray crystallography be applied to resolve the stereochemical configuration of this compound?

- Methodology : Use single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement). Crystallize the compound in a suitable solvent (e.g., ethanol/water mixtures). For accurate results, ensure high-resolution data (≤ 0.8 Å) and validate the structure using tools like PLATON to check for twinning or disorder .

- Data Interpretation : Analyze bond lengths and angles to confirm the spatial arrangement of the benzodioxol and succinic acid groups. Compare with similar structures in the Cambridge Structural Database .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆, 500 MHz) to identify aromatic protons (δ 6.7–7.1 ppm for benzodioxol) and α-protons of the succinic acid (δ 2.5–3.0 ppm). ¹³C NMR confirms carbonyl groups (δ ~170 ppm) .

- IR : Detect carbonyl stretches (~1700 cm⁻¹) and benzodioxol C-O-C vibrations (~1250 cm⁻¹) .

- MS : High-resolution ESI-MS for molecular ion validation (expected m/z for C₁₁H₁₀O₆: 238.0478) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in biological systems?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenases) by aligning the benzodioxol moiety with hydrophobic pockets.

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.

- SAR Analysis : Compare with analogs (e.g., 3,4-methylenedioxy derivatives) to identify critical functional groups for activity .

Q. What strategies resolve contradictions in solubility data between experimental and computational predictions?

- Methodology :

- Experimental : Measure solubility in DMSO, PBS, and ethanol via UV-Vis spectrophotometry (λ_max ~280 nm).

- Computational : Use COSMO-RS (via Turbomole) to predict partition coefficients (logP). Discrepancies often arise from protonation states; adjust pH in simulations to match experimental conditions (e.g., pH 7.4 for PBS) .

- Validation : Cross-reference with HPLC retention times under varied mobile-phase pH conditions .

Q. How can advanced NMR techniques (e.g., NOESY, HSQC) elucidate dynamic behavior in solution?

- Methodology :

- NOESY : Detect through-space interactions between benzodioxol aromatic protons and succinic acid side chains to infer folding preferences.

- HSQC : Correlate ¹H-¹³C couplings to assign quaternary carbons and confirm conjugation effects.

- Variable-Temperature NMR : Assess conformational flexibility by monitoring signal splitting at 25°C vs. 40°C .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodology :

- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during key coupling steps.

- Crystallization-Induced Diastereomer Resolution : Co-crystallize with a chiral auxiliary (e.g., L-proline derivatives).

- Analytical Monitoring : Chiral HPLC (Chiralpak AD-H column) to ensure >98% enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.